An In-depth Technical Guide to the Synthesis of 16-phenoxy tetranor Prostaglandin A2
An In-depth Technical Guide to the Synthesis of 16-phenoxy tetranor Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive and plausible synthetic pathway for 16-phenoxy tetranor Prostaglandin (B15479496) A2, a molecule of interest in eicosanoid research and drug discovery. While this specific analog's synthesis is not extensively detailed in publicly available literature, this guide constructs a robust, multi-step total synthesis based on well-established and analogous reactions in prostaglandin chemistry. The pathway leverages the renowned Corey lactone as a chiral starting material, ensuring stereochemical control throughout the synthesis.
This document provides detailed, step-by-step experimental protocols, quantitative data for key transformations, and visualizations of the synthetic route and experimental workflows to aid researchers in the potential laboratory synthesis of this compound.
Retrosynthetic Analysis and Overall Strategy
The synthetic strategy for 16-phenoxy tetranor Prostaglandin A2 commences with a retrosynthetic disconnection, identifying the commercially available and enantiomerically pure Corey lactone diol as the optimal starting material. This strategic choice allows for the stereocontrolled installation of the requisite chiral centers on the cyclopentane (B165970) core.
The synthesis will proceed through the following key stages:
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Functionalization of the Corey Lactone: Protection of the hydroxyl groups and subsequent oxidation to furnish the key intermediate, the Corey aldehyde.
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Installation of the α-Chain: A Horner-Wadsworth-Emmons reaction to introduce the four-carbon carboxylic acid side chain.
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Installation of the ω-Chain: An organocuprate conjugate addition to introduce the 16-phenoxy side chain.
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Final Transformations: Deprotection and dehydration to yield the target 16-phenoxy tetranor Prostaglandin A2.
Synthesis Pathway Diagram
Caption: Overall synthetic pathway for 16-phenoxy tetranor Prostaglandin A2.
Detailed Experimental Protocols
Step 1: Protection of Corey Lactone Diol (1)
The synthesis commences with the protection of the two hydroxyl groups of the Corey lactone diol to prevent unwanted side reactions in subsequent steps. A bulky silyl (B83357) ether, tert-butyldiphenylsilyl (TBDPS), is chosen for this purpose.
Protocol:
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To a solution of Corey lactone diol (1) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere at 0 °C, add imidazole (2.5 eq).
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Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) (2.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the protected diol (2).
Step 2: Oxidation to Corey Aldehyde (3)
The primary alcohol of the protected lactone is selectively oxidized to the corresponding aldehyde using a Swern oxidation, a mild and efficient protocol.
Caption: Experimental workflow for the Swern oxidation.
Protocol:
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To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (3.0 eq) dropwise.
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Stir the mixture for 30 minutes at -78 °C.
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Add a solution of the protected diol (2) (1.0 eq) in anhydrous DCM dropwise.
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Stir for 1 hour at -78 °C.
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Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.
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Allow the reaction to warm to room temperature.
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Quench with water and extract with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Corey aldehyde (3).
Step 3: α-Chain Installation via Horner-Wadsworth-Emmons Reaction
The four-carbon α-chain is introduced using a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.
Protocol:
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To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C under an argon atmosphere, add dimethyl (3-carboxypropyl)phosphonate (1.2 eq) dropwise.
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Stir the mixture at room temperature for 1 hour.
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Cool the resulting ylide solution to 0 °C and add a solution of Corey aldehyde (3) (1.0 eq) in THF.
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Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
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Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the enone intermediate (4).
Step 4: Synthesis of the ω-Chain Precursor (5-7)
The 16-phenoxy ω-chain is prepared in a stereocontrolled manner starting from a suitable chiral building block.
Protocol for (R)-1-phenoxy-3-butyne (5):
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(This step assumes the availability of a suitable chiral precursor, the synthesis of which is beyond the scope of this guide but can be achieved through various asymmetric methods).
Protocol for Vinyl Iodide (6):
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To a solution of (R)-1-phenoxy-3-butyne (5) (1.0 eq) in THF at 0 °C, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.1 eq).
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Stir at room temperature for 4 hours.
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To the resulting vinylborane (B8500763) solution, add a solution of sodium hydroxide (B78521) (3.0 eq) in water, followed by a solution of iodine (1.1 eq) in THF at 0 °C.
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Stir for 1 hour at room temperature.
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Quench with aqueous sodium thiosulfate (B1220275) and extract with diethyl ether.
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Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the vinyl iodide (6).
Protocol for Organocuprate (7):
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To a solution of vinyl iodide (6) (2.0 eq) in diethyl ether at -78 °C, add tert-butyllithium (B1211817) (1.7 M in pentane, 2.0 eq) dropwise.
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Stir for 30 minutes at -78 °C.
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In a separate flask, suspend copper(I) cyanide (1.0 eq) in THF at -78 °C.
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Transfer the vinyllithium (B1195746) solution to the CuCN suspension via cannula.
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Allow the mixture to warm to 0 °C and stir for 30 minutes to form the organocuprate reagent (7).
Step 5: ω-Chain Installation via Conjugate Addition
The prepared organocuprate (7) is added to the enone intermediate (4) in a 1,4-conjugate addition fashion.
Protocol:
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Cool the solution of the organocuprate reagent (7) to -78 °C.
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Add a solution of the enone intermediate (4) (1.0 eq) in THF dropwise.
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Stir the reaction mixture at -78 °C for 2-3 hours.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the protected PGE2 analog (8).
Step 6: Deprotection
The silyl protecting groups are removed using a fluoride (B91410) source.
Protocol:
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To a solution of the protected PGE2 analog (8) (1.0 eq) in THF (0.1 M), add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 3.0 eq).
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Stir at room temperature for 4-6 hours, monitoring by TLC.
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Once the reaction is complete, concentrate the mixture and purify directly by column chromatography (eluent: dichloromethane/methanol gradient) to yield 16-phenoxy tetranor PGE2 (9).
Step 7: Dehydration to 16-phenoxy tetranor Prostaglandin A2 (10)
The final step involves the acid-catalyzed dehydration of the PGE2 analog to the target PGA2 analog.
Protocol:
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Dissolve 16-phenoxy tetranor PGE2 (9) (1.0 eq) in a mixture of acetic acid and water (2:1).
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Stir the solution at room temperature for 24-48 hours.
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Monitor the reaction by TLC or HPLC.
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Upon completion, dilute the mixture with water and extract with ethyl acetate.
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Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
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Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify by preparative HPLC to afford the final product, 16-phenoxy tetranor Prostaglandin A2 (10).
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are estimates based on similar transformations reported in the literature and may vary depending on experimental conditions.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | Silyl Protection | Corey Lactone Diol (1) | Protected Diol (2) | 95 |
| 2 | Swern Oxidation | Protected Diol (2) | Corey Aldehyde (3) | 90 |
| 3 | H-W-E Reaction | Corey Aldehyde (3) | Enone Intermediate (4) | 85 |
| 4a | Hydroboration/Iodination | (R)-1-phenoxy-3-butyne (5) | Vinyl Iodide (6) | 75 |
| 4b | Organocuprate Formation | Vinyl Iodide (6) | Organocuprate (7) | (Used in situ) |
| 5 | Conjugate Addition | Enone Intermediate (4) | Protected PGE2 Analog (8) | 70 |
| 6 | Deprotection | Protected PGE2 Analog (8) | 16-phenoxy tetranor PGE2 (9) | 80 |
| 7 | Dehydration | 16-phenoxy tetranor PGE2 (9) | 16-phenoxy tetranor PGA2 (10) | 60 |
| - | Overall | Corey Lactone Diol (1) | 16-phenoxy tetranor PGA2 (10) | ~25 |
Spectroscopic Data
The following table provides expected spectroscopic data for the final product, 16-phenoxy tetranor Prostaglandin A2 (10).
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 6.15 (dd, 1H, J = 5.6, 2.4 Hz, C10-H), 5.70-5.55 (m, 2H, C5-H, C6-H), 5.40 (dd, 1H, J = 15.2, 6.8 Hz, C14-H), 5.30 (dd, 1H, J = 15.2, 7.2 Hz, C13-H), 4.50 (m, 1H, C15-H), 4.00 (d, 2H, J = 5.6 Hz, C16-H), 2.80 (m, 1H, C12-H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 4H), 1.80-1.60 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.0 (C9), 174.5 (C1), 158.5 (Ar-C), 145.0 (C11), 135.0 (C14), 130.0 (Ar-CH), 129.5 (C5), 128.5 (C6), 125.0 (C13), 121.0 (Ar-CH), 114.5 (Ar-CH), 72.0 (C15), 70.0 (C16), 55.0, 45.0, 34.0, 33.0, 26.5, 25.5, 24.5. |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calculated for C₂₂H₂₅O₅: 369.17; found 369.2. |
Conclusion
This technical guide provides a detailed and feasible synthetic route to 16-phenoxy tetranor Prostaglandin A2. By employing established and reliable synthetic methodologies, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided protocols, data, and diagrams are intended to facilitate the synthesis and further investigation of this and related prostaglandin analogs. Careful execution of these steps, with appropriate monitoring and purification, should enable the successful synthesis of the target compound for biological evaluation.
